(+)-Isomenthone

Catalog No.
S619151
CAS No.
491-07-6
M.F
C10H18O
M. Wt
154.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(+)-Isomenthone

CAS Number

491-07-6

Product Name

(+)-Isomenthone

IUPAC Name

cis-(2R,5R)-5-methyl-2-propan-2-ylcyclohexan-1-one

Molecular Formula

C10H18O

Molecular Weight

154.25 g/mol

InChI

InChI=1S/C10H18O/c1-7(2)9-5-4-8(3)6-10(9)11/h7-9H,4-6H2,1-3H3/t8-,9-/m1/s1

InChI Key

NFLGAXVYCFJBMK-RKDXNWHRSA-N

SMILES

Array

solubility

Slightly sol in water; sol in org solvents /L-form/
SOL IN ALC, ETHER, ACETONE, ACETIC ACID, ALL PROP IN BENZENE; SLIGHTLY SOL IN WATER /D & DL-FORMS/
SOL IN ALL PROP IN ALC, ETHER, CARBON DISULFIDE /L-FORM/
SOL IN ACETONE /L-FORM/
Sol in alc, fixed oils; very slightly sol in water.
SOL IN MOST COMMON ORG SOLVENTS
In water, 688 mg/l @ 25 °C
soluble in alcohol and most fixed oils; very slightly soluble in water
1 ml in 3 ml of 70% alcohol (in ethanol)

Synonyms

(2R,5R)-rel-5-Methyl-2-(1-methylethyl)-cyclohexanone;cis-5-Methyl-2-(1-methylethyl)-cyclohexanone; cis-p-Menthan-3-one; Isomenthone; cis-Menthone; cis-p-Menthone; dl-Isomenthone; α-Isomenthone

Canonical SMILES

CC1CCC(C(=O)C1)C(C)C

Isomeric SMILES

C[C@@H]1CC[C@@H](C(=O)C1)C(C)C

The exact mass of the compound Isomenthone is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 0.497 mg/ml at 25 °csol in alc, fixed oils; very slightly sol in water.sol in most common org solventsin water, 688 mg/l @ 25 °csoluble in alcohol and most fixed oils; very slightly soluble in water1 ml in 3 ml of 70% alcohol (in ethanol). The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 113134. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Terpenes - Monoterpenes - Cyclohexane Monoterpenes - Supplementary Records. It belongs to the ontological category of isomenthone in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes. However, this does not mean our product can be used or applied in the same or a similar way.

(+)-Isomenthone (CAS 491-07-6) is a critical monoterpene ketone characterized by the cis-1,4-relationship of its methyl and isopropyl groups. Unlike its more thermodynamically stable trans-isomer (menthone), (+)-isomenthone is selectively procured for applications where this specific cis-geometry is mandatory. It serves as an essential chiral pool building block in asymmetric synthesis, dictating the stereochemical trajectory of downstream intermediates. Additionally, in flavor and fragrance formulation, it provides a distinct musty, herbaceous, and minty profile that is indispensable for authenticating high-end geranium and rose reconstitutions, making it a high-value, non-interchangeable fine chemical[1].

Substituting (+)-isomenthone with standard (-)-menthone or racemic mixtures leads to catastrophic failures in both synthetic and organoleptic workflows. Because the cis-configuration of isomenthone forces the isopropyl group into a different axial/equatorial equilibrium compared to the trans-configuration of menthone, the two molecules exhibit completely divergent reactivity profiles. In catalytic reductions, using menthone yields menthol and neomenthol, whereas isomenthone is strictly required to access isomenthol and neoisomenthol. Furthermore, isomenthone is thermodynamically less stable than menthone; failure to procure the pure cis-isomer and process it under strictly controlled pH conditions results in irreversible epimerization to the trans-form, ruining the stereochemical integrity of the batch and destroying its specialized olfactory profile [1].

Divergent Stereoselectivity in Catalytic Hydrogenation

The cis-stereochemistry of (+)-isomenthone strictly dictates the diastereomeric outcome of catalytic hydrogenation. When reduced over Ru/Al2O3 catalysts at 40°C, (+)-isomenthone exclusively yields isomenthol and neoisomenthol. In stark contrast, the trans-isomer (-)-menthone yields (-)-menthol and (+)-neomenthol under identical conditions. This 100% divergence in product class means that (+)-isomenthone is the only viable starting material for synthesizing the 'iso' series of menthol derivatives [1].

Evidence DimensionDiastereomeric product class upon catalytic hydrogenation
Target Compound DataYields isomenthol and neoisomenthol exclusively
Comparator Or Baseline(-)-Menthone yields menthol and neomenthol
Quantified Difference100% divergence in the resulting diastereomeric series
ConditionsCatalytic hydrogenation (e.g., Ru/Al2O3 in ethanol at 40°C)

Procurement of the correct epimer is non-negotiable for manufacturers targeting specific menthol diastereomers for cooling agents or chiral auxiliaries.

Thermodynamic Stability and Process pH Sensitivity

(+)-Isomenthone is the less thermodynamically stable epimer compared to menthone. Under base-catalyzed equilibration (e.g., in alcoholic solvents at 25°C), the mixture settles at an approximate ratio of 70% menthone to 30% isomenthone. This ~2.3:1 thermodynamic preference for the trans-isomer dictates that (+)-isomenthone must be processed under mild, strictly pH-controlled conditions to prevent the costly loss of the cis-isomer via enolization [1].

Evidence DimensionThermodynamic equilibrium ratio under base catalysis
Target Compound DataEquilibrium fraction of ~30%
Comparator Or Baseline(-)-Menthone reaches an equilibrium fraction of ~70%
Quantified Difference~2.3-fold thermodynamic preference for the trans-isomer (menthone)
ConditionsBase-catalyzed epimerization at 25°C in alcoholic solvents

Buyers and process chemists must ensure downstream synthetic or formulation workflows avoid strong bases/acids to maintain the stereochemical integrity of the procured (+)-isomenthone.

Conformationally Driven Reactivity in Chiral Pool Synthesis

The cis-1,4-relationship of the methyl and isopropyl groups in (+)-isomenthone enforces a unique ring conformation that alters the spatial trajectory of reactive intermediates. In gold(I)-catalyzed cycloisomerizations of aliphatic 1-bromoalkynes, terpene templates derived from isomenthone unlock an unprecedented 5-exo-dig cyclization mode. Substituting with menthone-derived templates alters the axial/equatorial orientation of the reactive sites, completely changing the transition state energy and the stereochemical outcome of the complex spirocyclic products [1].

Evidence DimensionStereochemical trajectory and cyclization mode
Target Compound DataEnables specific 5-exo-dig cycloisomerizations
Comparator Or BaselineMenthone derivatives present divergent axial/equatorial reactive conformations
Quantified DifferenceDistinct spatial arrangement dictates success vs. failure of the target 5-exo cyclization
ConditionsGold(I)-catalyzed C(sp3)–H bond functionalization of 1-bromoalkynes

Synthetic chemists must select isomenthone when the target complex molecule requires the specific cis-stereocenter arrangement, as substitution with menthone yields the wrong 3D architecture.

Olfactory Differentiation in Essential Oil Reconstitution

Despite their structural similarity, (+)-isomenthone and (-)-menthone possess completely distinct olfactory profiles. While (-)-menthone delivers a sharp, harsh peppermint note, (+)-isomenthone provides a softer, slightly musty and herbaceous mint character. In the reconstitution of high-value essential oils, such as geranium Bourbon (where isomenthone is a dominant chiral marker), substituting (+)-isomenthone with menthone alters the organoleptic threshold and ruins the authentic floral-herbaceous sensory profile [1].

Evidence DimensionOrganoleptic profile and application suitability
Target Compound DataMusty, herbaceous, minty notes
Comparator Or Baseline(-)-Menthone provides a sharp, harsh peppermint note
Quantified DifferenceDivergent sensory profiles requiring different formulation matrices
ConditionsOrganoleptic evaluation in flavor/fragrance formulation

Fragrance buyers formulating synthetic geranium or modifying peppermint oils must procure isomenthone to achieve authentic floral/herbaceous notes that menthone cannot provide.

Synthesis of Isomenthol and Neoisomenthol Derivatives

For manufacturers producing the 'iso' series of menthol diastereomers, (+)-isomenthone is the mandatory starting material. Its cis-stereochemistry ensures that catalytic hydrogenation yields isomenthol and neoisomenthol exclusively, avoiding the menthol/neomenthol products generated by standard menthone[1].

Reconstitution of Geranium and High-End Floral Fragrances

In the flavor and fragrance industry, (+)-isomenthone is the right choice for formulating authentic geranium Bourbon and specialized rose profiles. Its musty, herbaceous mint character provides critical organoleptic authenticity that cannot be achieved with the harsh, sharp peppermint notes of standard menthone[2].

Chiral Pool Precursor for Complex Spirocyclic Scaffolds

For medicinal chemists developing novel spiroheterocycles via gold(I)-catalyzed C(sp3)–H functionalization, (+)-isomenthone serves as a highly specific stereochemical template. Its cis-configuration forces the necessary axial/equatorial alignment to enable 5-exo-dig cycloisomerizations, making it superior to menthone when specific 3D architectures are required[3].

Stereocontrolled Intermediates Requiring Mild Processing

When developing synthetic routes that require a specific nucleophilic attack trajectory at the C3 carbonyl, (+)-isomenthone is selected over menthone to invert the standard steric hindrance model. However, buyers must ensure their process chemistry is optimized for mild pH conditions to prevent the thermodynamic loss of the cis-isomer to the trans-isomer during extended reactions [1].

Physical Description

colourless slightly oily liquid with a peppermint odour

Color/Form

Colorless, oily, mobile liq

XLogP3

2.7

Hydrogen Bond Acceptor Count

1

Exact Mass

154.135765193 Da

Monoisotopic Mass

154.135765193 Da

Boiling Point

205.00 to 208.00 °C. @ 760.00 mm Hg

Heavy Atom Count

11

Taste

Bitter

Density

0.895-0.925

LogP

3.05

Odor

Slight peppermint odor
CHARACTERISTIC ODOR SIMILAR TO MENTHOL

Decomposition

When heated to decomposition it emits acrid smoke and irritating fumes.

Melting Point

Mp -6 °

UNII

3S2W18YHP6

GHS Hazard Statements

Aggregated GHS information provided by 1620 companies from 8 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 87 of 1620 companies. For more detailed information, please visit ECHA C&L website;
Of the 7 notification(s) provided by 1533 of 1620 companies with hazard statement code(s):;
H315 (92.17%): Causes skin irritation [Warning Skin corrosion/irritation];
H317 (92.11%): May cause an allergic skin reaction [Warning Sensitization, Skin];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

0.27 [mmHg]

Pictograms

Flammable Irritant

Flammable;Irritant

Other CAS

10458-14-7
491-07-6
89-80-5

Metabolism Metabolites

...KETONES (EG CARVONE & MENTHONE) ARE REDUCED TO SECONDARY ALCOHOLS WHICH ARE THEN EXCRETED AS GLUCURONIDES. MENTHONE, ASYMMETRIC REDUCTION /TO/ NEO-MENTHOL, GLUCURONIDE CONJUGATION /TO/ MENTHYL GLUCURONIDE.

Associated Chemicals

d,l-Isomenthone;491-07-6
l-Menthone;14073-97-3

Wikipedia

Menthone

Use Classification

Fragrance Ingredients

Methods of Manufacturing

BY OXIDATION OF MENTHOL...

General Manufacturing Information

Cyclohexanone, 5-methyl-2-(1-methylethyl)-, (2R,5R)-rel-: ACTIVE

Analytic Laboratory Methods

PHOTOMETRIC DETECTION CAN BE IMPORTANT PARAMETER IN OPTIMIZING SEPARATION OF ESSENTIAL OIL CONSTITUENTS.
TWO METHODS WERE USED TO DETECT MENTHONE IN ESSENTIAL OILS, SILYLATION (OF HYDROXY COMPD) FOLLOWED BY GAS CHROMATOGRAPHY-MASS SPECTROMETRY & EXTRACTION WITH GIRARD D REAGENT FOLLOWED BY GAS CHROMATOGRAPHY.

Dates

Last modified: 08-15-2023
FDA Thailand: Rowachol (Borneol, Camphene, Eucalyptol, Levomenthol, Menthone, Alpha-Pinene, and Beta-Pinene) Oral Capsule

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